molecular formula C20H21NO3 B2938734 3-Hydroxy-7-methyl-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one CAS No. 879045-82-6

3-Hydroxy-7-methyl-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one

Cat. No.: B2938734
CAS No.: 879045-82-6
M. Wt: 323.392
InChI Key: WRXPPANOWYQWCJ-UHFFFAOYSA-N
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Description

3-Hydroxy-7-methyl-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one is a synthetic organic compound belonging to the indolinone family. Indolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-7-methyl-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-methylindole, 4-methylbenzyl chloride, and acetylacetone.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-7-methyl-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, Friedel-Crafts alkylation conditions.

Major Products

    Oxidation: Formation of 3-oxo-7-methyl-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one.

    Reduction: Formation of 3-hydroxy-7-methyl-1-(4-methylbenzyl)-3-(2-hydroxypropyl)indolin-2-one.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Hydroxy-7-methyl-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-1-benzyl-3-(2-oxopropyl)indolin-2-one: Lacks the methyl groups, which may affect its biological activity.

    7-Methyl-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one: Lacks the hydroxy group, which may influence its reactivity and interactions.

Uniqueness

3-Hydroxy-7-methyl-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one is unique due to the presence of both hydroxy and methyl groups, which can significantly impact its chemical properties and biological activities.

Properties

IUPAC Name

3-hydroxy-7-methyl-1-[(4-methylphenyl)methyl]-3-(2-oxopropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-13-7-9-16(10-8-13)12-21-18-14(2)5-4-6-17(18)20(24,19(21)23)11-15(3)22/h4-10,24H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXPPANOWYQWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=CC=C3C(C2=O)(CC(=O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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